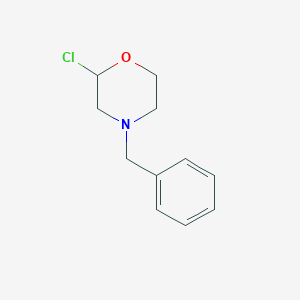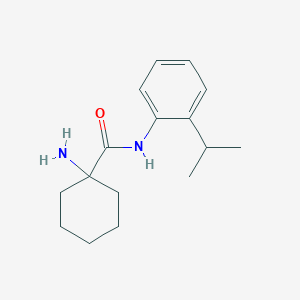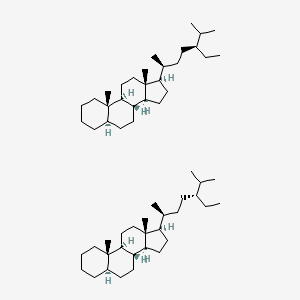
1,1-Dideuterio-3-methyl-butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-butyl-1,1-D2 alcohol: is a deuterated form of 3-methyl-1-butanol, where two hydrogen atoms are replaced by deuterium atoms. . It is a clear, colorless liquid with a characteristic odor and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butyl-1,1-D2 alcohol can be synthesized through several methods, including:
Hydroformylation: This process involves the hydroformylation of isobutene to produce isoamyl alcohol.
Reduction of Carbonyl Compounds: The reduction of aldehydes or ketones using reducing agents like sodium borohydride or lithium aluminum hydride can yield 3-methyl-1-butanol.
Industrial Production Methods:
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 3-Methyl-1-butyl-1,1-D2 alcohol can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alkanes or other alcohols.
Substitution: The hydroxyl group can be substituted with halides or other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and pyridinium chlorochromate (PCC) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution Reagents: Hydrogen halides (HX) and tosyl chloride (TsCl) are used for substitution reactions.
Major Products:
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces alkanes or other alcohols.
Substitution: Produces alkyl halides or tosylates.
Applications De Recherche Scientifique
3-Methyl-1-butyl-1,1-D2 alcohol has various applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving metabolic pathways and enzyme reactions.
Medicine: Investigated for its potential use in pharmaceutical formulations.
Industry: Utilized in the production of flavors, fragrances, and as a fuel additive.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-butyl-1,1-D2 alcohol involves its interaction with various molecular targets and pathways:
Metabolic Pathways: It is metabolized by alcohol dehydrogenase to form aldehydes and carboxylic acids.
Enzyme Reactions: It can act as a substrate for enzymes involved in oxidation and reduction reactions.
Comparaison Avec Des Composés Similaires
3-Methyl-1-butanol: The non-deuterated form of the compound.
2-Methyl-1-butanol: An isomer with a different arrangement of the carbon chain.
1-Butanol: A primary alcohol with a straight-chain structure.
Uniqueness:
Propriétés
Formule moléculaire |
C5H12O |
|---|---|
Poids moléculaire |
90.16 g/mol |
Nom IUPAC |
1,1-dideuterio-3-methylbutan-1-ol |
InChI |
InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i4D2 |
Clé InChI |
PHTQWCKDNZKARW-APZFVMQVSA-N |
SMILES isomérique |
[2H]C([2H])(CC(C)C)O |
SMILES canonique |
CC(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,3,2-Dioxaphosphorinane, 2,2'-[butylidenebis[[2-(1,1-dimethylethyl)-5-methyl-4,1-phenylene]oxy]]bis[5,5-dimethyl-](/img/structure/B13790390.png)


![2,6-ditert-butyl-4-[(E)-2-(4-chlorophenyl)ethenyl]pyrylium;trifluoromethanesulfonate](/img/structure/B13790403.png)

![2-[1,2-Bis(2-aminooxy-2-oxoethyl)-2-(carboxymethyl)cyclohexyl]acetic acid;hydrate](/img/structure/B13790417.png)

![5,5-Dicyclohexyl-3-[2-(dimethylamino)ethyl]imidazolidine-2,4-dione](/img/structure/B13790425.png)




